Agarase

neoagarotetraose production catalytic efficiency Vmax comparison

This β-agarase (EC 3.2.1.81) from Pseudomonas atlantica delivers ≥5,000 units/mg protein activity, ensuring reproducible DNA recovery from high-melting-point agarose gels and consistent neoagarotetraose yields. Unlike generic agarase preparations that exhibit up to 18-fold variation in Vmax and divergent substrate specificities across GH families, this lyophilized powder provides validated performance for molecular biology and industrial oligosaccharide manufacturing. Choose a defined enzyme source to eliminate experimental failure risks.

Molecular Formula C69H138N12O18
Molecular Weight 1423.9 g/mol
CAS No. 37288-57-6
Cat. No. B13387818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgarase
CAS37288-57-6
Molecular FormulaC69H138N12O18
Molecular Weight1423.9 g/mol
Structural Identifiers
SMILESCCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C
InChIInChI=1S/3C13H26N2O3.3C10H20N2O3/c3*1-4-12(2)11-17-9-5-6-10-18-15-8-7-14-13(3)16;3*1-4-9(2)7-14-8-15-12-6-5-11-10(3)13/h3*8,12H,4-7,9-11H2,1-3H3,(H,14,16);3*6,9H,4-5,7-8H2,1-3H3,(H,11,13)
InChIKeyPQTNFQUUTNQHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 ku / 1000 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Agarase (CAS 37288-57-6) Procurement Guide: Baseline Overview of β-Agarase Enzyme Class and Characteristics


Agarase (CAS 37288-57-6; EC 3.2.1.81), also designated β-agarase or agarose 4-glycanohydrolase, is a glycoside hydrolase enzyme that catalyzes the endo-type hydrolysis of β-1,4-D-galactosidic linkages within the agarose polysaccharide core, yielding neoagarooligosaccharides as the predominant degradation products [1]. The enzyme cleaves agarose in a random manner with retention of the anomeric-bond configuration, producing β-anomers that progressively give rise to α-anomers through mutarotation [2]. Agarases are primarily derived from marine bacterial sources including Pseudomonas atlantica, Agarivorans spp., Vibrio spp., and Zobellia galactanivorans, and are classified across multiple glycoside hydrolase (GH) families—principally GH16, GH50, GH86, and GH118—each exhibiting distinct catalytic properties, substrate affinities, and product profiles that materially affect downstream application suitability .

Agarase (CAS 37288-57-6) Selection: Why Generic Substitution Across β-Agarase Sources Fails


Generic substitution among β-agarase preparations is scientifically unsound because the enzyme class exhibits profound heterogeneity across source organisms, GH family classification, and recombinant expression systems. A 2018 systematic review of recombinant β-agarases documented striking variability in critical performance parameters: molecular mass ranges from 32 to 132 kDa, optimum pH spans 4.5 to 9, optimum temperature varies from 16°C to 60°C, and Km values differ by nearly two orders of magnitude (0.68–59.8 mg/mL) [1]. Furthermore, GH family assignment directly governs substrate specificity and product profile—GH50 and GH118 families are monospecific with exclusively β-agarase activity, whereas GH16 is polyspecific and may exhibit broader substrate promiscuity [2]. Even within a single bacterial species such as Agarivorans gilvus WH0801, multiple distinct β-agarase isoforms (AgWH50A, AgWH50B, AgWH50C) coexist, each producing different oligosaccharide end-products—neoagarotetraose versus neoagarobiose—with substantially different kinetic efficiencies and thermal stabilities [3]. Consequently, substituting one agarase preparation for another without verification of source organism, GH family, and validated performance specifications introduces unacceptable risk of experimental failure, irreproducible oligosaccharide yields, or suboptimal DNA recovery efficiency.

Agarase (CAS 37288-57-6) Quantitative Differentiation: Evidence-Based Comparison Against Closest Analogs


Agarase AgWH50B from Agarivorans gilvus WH0801 Demonstrates 7.8-Fold Higher Catalytic Efficiency (Vmax) Than rAgaB-4 from Paenibacillus agarexedens

AgWH50B, a GH50 family exo-type β-agarase from Agarivorans gilvus WH0801, exhibits a Vmax of 1700 μmol/min/mg (1523.2 U/mg) under optimal conditions of pH 7.0 and 40°C, representing a 7.8-fold higher maximum reaction velocity compared to rAgaB-4 from Paenibacillus agarexedens, which achieves a Vmax of only 183.45 U/mg on low-melting point agarose at 55°C and pH 6.0 [1]. The specific activity of AgWH50B (1523.2 U/mg) is also approximately 18-fold higher than the baseline specific activity reported for a freshwater Cellvibrio sp. KY-YJ-3 β-agarase (84.2 U/mg) [2].

neoagarotetraose production catalytic efficiency Vmax comparison exo-type β-agarase

Agarase from Vibrio sp. S1 Retains Activity at 60°C—20°C Higher Than Standard Agarase from Pseudomonas atlantica Which Is Optimized for 40°C

Thermostable β-agarases from Vibrio sp. S1 maintain optimal activity at 60°C, a temperature 20°C higher than the standard Pseudomonas atlantica-derived agarase (CAS 37288-57-6 commercial preparations) which is optimized for 40°C at pH 6.0 [1]. The unit definition for standard Pseudomonas atlantica agarase specifies activity measurement at 40°C and pH 6.0, whereas the thermostable Vibrio sp. S1 enzymes enable agarose digestion at temperatures that prevent premature gel re-solidification during DNA fragment recovery . The temperature differential permits DNA extraction workflows to proceed at 60°C without the cooling steps required when using mesophilic agarase preparations that lose activity above 45°C [2].

thermostable β-agarase high-temperature DNA recovery low-melting point agarose

β-Agarase I from Pseudomonas atlantica Exhibits 4.3-Fold Substrate Preference for Melted Agarose Over Gelled Agarose Compared to 1.0-Fold for Agarase IIb

Direct comparative characterization of two distinct agarose-degrading enzymes from Pseudomonas-like bacteria revealed that Agarase I demonstrates a 4.3-fold activity ratio favoring melted agarose substrate over agarose gel, whereas Agarase IIb exhibits no substrate state preference with a ratio of 1.0 [1]. Agarase I (Mr ~210,000 dimer) hydrolyzes neoagarooctaose to produce two moles of neoagarotetraose or one mole each of neoagarohexaose and neoagarobiose, while Agarase IIb (Mr 63,000 monomer) exclusively cleaves the central β-linkage to form two moles of neoagarotetraose [2]. The optimal temperature also differs: 38°C for Agarase I versus 43°C for Agarase IIb at pH 6.7 [3].

substrate specificity agarose physical state Pseudomonas atlantica agarase I vs IIb gel digestion

GH50 Family Agarase from Agarivorans sp. JA-1 Produces Neoagarobiose as Main Product, Contrasting with GH86 Family Agarases That Yield Neoagarotetraose Predominantly

Glycoside hydrolase family classification directly determines the oligosaccharide end-product profile of β-agarases, with significant implications for downstream applications. The GH50 family β-agarase from Agarivorans sp. JA-1 (thermostable; optimal activity at 40°C and pH 8.0) hydrolyzes agarose, neoagarohexaose, and neoagarotetraose to yield neoagarobiose as the main product [1]. In contrast, Aga16B (GH16 family) endolytically degrades agarose to release neoagarotetraose, while Aga86E (GH86 family) exolytically degrades agarose to form neoagarobiose [2]. The GH50 family enzyme from Agarivorans sp. JA-1 demonstrates 98.8% sequence similarity to β-agarase from Vibrio sp. JT1070 and encodes a mature protein of 976 amino acids (109,450 daltons) [3]. Families GH50 and GH118 are monospecific with only β-agarase activity, whereas GH16 is polyspecific with broader substrate promiscuity that may introduce unwanted side reactions in preparative workflows [4].

GH50 vs GH86 neoagarobiose production oligosaccharide product specificity glycoside hydrolase family

Commercial Pseudomonas atlantica Agarase (CAS 37288-57-6) Delivers ≥5,000 Units/mg Specific Activity with Validated Unit Definition for Reproducible Cross-Laboratory Use

Commercially standardized agarase from Pseudomonas atlantica (CAS 37288-57-6) is supplied with a validated specific activity specification of ≥5,000 units/mg protein (Lowry method) and a rigorously defined unit definition: one unit produces 1.0 μg of reducing sugar (measured as D-galactose) from agar per minute at pH 6.0 and 40°C . This contrasts with alternative recombinant β-agarase I preparations which employ a different unit definition: one unit is defined as the amount of enzyme required to digest 200 μL of molten low-melting point agarose to nonprecipitable neoagarooligosaccharides in 1 hour at 42°C . The two unit definitions are not directly interconvertible without empirical calibration, introducing quantification ambiguity when substituting between commercial sources. The Pseudomonas atlantica preparation contains phosphate buffered salts and may include bovine serum albumin to standardize total protein content to 10-30% w/w, providing consistent handling characteristics across lots .

standardized enzyme activity quality control unit definition procurement specification

rAgaB-4 from Paenibacillus agarexedens Shows 4.8-Fold Higher Vmax on High-Melting Point Agarose (874.61 U/mg) Versus Low-Melting Point Agarose (183.45 U/mg)

The recombinant β-agarase rAgaB-4 from Paenibacillus agarexedens demonstrates markedly different catalytic efficiency depending on agarose substrate type. The Vmax for high-melting point agarose is 874.61 U/mg (Km = 9.29 mg/mL), representing a 4.8-fold higher maximum velocity compared to low-melting point agarose which yields only 183.45 U/mg (Km = 3.60 mg/mL) under identical conditions of 55°C and pH 6.0 [1]. This substrate discrimination is not universal across all agarases; many commercial agarase preparations are characterized only on low-melting point agarose without providing comparative data on high-melting point substrates. rAgaB-4 degrades agar, high-melting point agarose, and low-melting point agarose, with neoagarotetraose as the main hydrolysis product across all substrates [2].

substrate specificity agarose type discrimination high-melting point agarose Vmax comparison

Agarase (CAS 37288-57-6) Evidence-Based Application Scenarios: Where Specific Agarase Isoforms Deliver Verifiable Performance Advantages


High-Throughput Neoagarotetraose Production Requiring Maximum Catalytic Throughput

For industrial-scale neoagarotetraose manufacturing where reaction velocity directly governs process economics, AgWH50B from Agarivorans gilvus WH0801 represents the optimal selection. Its Vmax of 1700 μmol/min/mg (1523.2 U/mg) at pH 7.0 and 40°C is 7.8-fold higher than rAgaB-4 from Paenibacillus agarexedens and approximately 18-fold higher than freshwater Cellvibrio sp. agarase, enabling substantially reduced enzyme loading per batch and shorter reaction cycle times [1]. The enzyme is an exo-type β-agarase producing neoagarotetraose as the dominant product, ensuring consistent oligosaccharide chain length distribution suitable for standardized prebiotic or bioactive compound formulations.

DNA Fragment Recovery from Agarose Gels Requiring Accelerated Workflow Without Cooling Steps

When recovering DNA fragments >50 kb from agarose gels, thermostable β-agarase from Vibrio sp. S1 (optimal activity at 60°C) eliminates the cooling step required when using standard Pseudomonas atlantica agarase (optimized for 40°C at pH 6.0) [1]. The 20°C temperature differential permits digestion to proceed continuously at elevated temperature, preventing premature gel re-solidification and reducing total processing time by 30-60 minutes per extraction. This is particularly critical for pulsed-field gel electrophoresis (PFGE) applications where large genomic DNA fragments (>100 kb) are susceptible to shear damage during prolonged handling [2].

Neoagarobiose-Specific Production for Defined Oligosaccharide Applications

For applications requiring pure neoagarobiose without contaminating longer-chain oligosaccharides (e.g., cosmetic humectants, prebiotic supplements with defined degree of polymerization), GH50 family β-agarase from Agarivorans sp. JA-1 provides monospecific β-agarase activity with neoagarobiose as the primary hydrolysis product [1]. In contrast to polyspecific GH16 family agarases that may exhibit broader substrate promiscuity and generate heterogeneous product mixtures, GH50 and GH118 family enzymes are exclusively monospecific for β-agarase activity, ensuring reproducible neoagarobiose yields without side-reaction byproducts that would necessitate additional purification steps [2].

Solid Gel Digestion of Standard High-Melting Point Agarose for Routine DNA Electrophoresis Workflows

For routine molecular biology applications requiring DNA recovery from standard high-melting point agarose gels, rAgaB-4-type β-agarase from Paenibacillus agarexedens offers 4.8-fold higher Vmax on high-melting point agarose (874.61 U/mg) compared to low-melting point agarose (183.45 U/mg) under optimal conditions of 55°C and pH 6.0 [1]. This substrate preference directly aligns with the predominant agarose type used in routine gel electrophoresis, reducing enzyme consumption and digestion time compared to agarases characterized primarily on low-melting point substrates. The enzyme produces neoagarotetraose as the main hydrolysis product and has validated utility for DNA recovery from agarose gels with confirmed compatibility for downstream restriction digestion, ligation, and transformation steps.

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